N-(2,4-difluorobenzyl)-2-(pyrrolidin-1-yl)ethanamine
Description
n-(2,4-Difluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is an organic compound that features a benzyl group substituted with two fluorine atoms at the 2 and 4 positions, a pyrrolidine ring, and an ethanamine backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C13H18F2N2 |
|---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C13H18F2N2/c14-12-4-3-11(13(15)9-12)10-16-5-8-17-6-1-2-7-17/h3-4,9,16H,1-2,5-8,10H2 |
InChI Key |
OOZXOBGALXBKPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNCC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2,4-Difluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves:
Starting Materials: 2,4-difluorobenzyl chloride, pyrrolidine, and ethylamine.
Reaction Steps:
Reaction Conditions: These reactions are usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the benzyl group or the pyrrolidine ring, potentially leading to the formation of more saturated derivatives.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of more saturated amines or hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
n-(2,4-Difluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of n-(2,4-Difluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
n-(2,4-Difluorobenzyl)-2-(piperidin-1-yl)ethan-1-amine: Similar structure but with a piperidine ring instead of pyrrolidine.
n-(2,4-Difluorobenzyl)-2-(morpholin-1-yl)ethan-1-amine: Contains a morpholine ring.
n-(2,4-Difluorobenzyl)-2-(azepan-1-yl)ethan-1-amine: Features an azepane ring.
Uniqueness
The uniqueness of n-(2,4-Difluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
